

2-Ethyl-3-methylpentanoic acid CAS number and identifiers

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Compound of Interest

Compound Name: *2-Ethyl-3-methylpentanoic acid*

Cat. No.: *B1605013*

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An In-depth Technical Guide to 2-Ethyl-3-methylpentanoic Acid

This technical guide provides comprehensive information on **2-Ethyl-3-methylpentanoic acid**, tailored for researchers, scientists, and professionals in drug development. It covers key identifiers, physicochemical properties, detailed experimental protocols for its synthesis, and logical workflow diagrams.

Chemical Identifiers and Properties

2-Ethyl-3-methylpentanoic acid is a substituted carboxylic acid. Its fundamental identifiers and physicochemical properties are summarized below for easy reference.

Table 1: Chemical Identifiers for 2-Ethyl-3-methylpentanoic acid

Identifier Type	Value
CAS Number	22414-77-3 [1] [2] [3] [4] [5]
Molecular Formula	C8H16O2 [1] [2] [6]
IUPAC Name	2-ethyl-3-methylpentanoic acid
EINECS	244-975-2 [1]
InChI	InChI=1S/C8H16O2/c1-4-6(3)7(5-2)8(9)10/h6-7H,4-5H2,1-3H3,(H,9,10) [6]
InChIKey	MVNDLBVMQJUQOA-UHFFFAOYSA-N [6]
SMILES	CCC(C)C(CC)C(=O)O [6]

Table 2: Physicochemical Properties of 2-Ethyl-3-methylpentanoic acid

Property	Value	Source
Molecular Weight	144.21 g/mol	[1] [2] [6]
Boiling Point	214-225 °C	[2] [4]
298.3 °C at 760 mmHg	[3]	
Density	0.924 ± 0.06 g/cm³ (Predicted)	[2] [4]
1.044 g/cm³	[3]	
pKa	4.83 ± 0.25 (Predicted)	[2]

Experimental Protocols

The synthesis of **2-Ethyl-3-methylpentanoic acid** can be achieved through various methods. Below are detailed protocols based on established chemical synthesis routes.

Protocol 1: Synthesis via Oxidation of 2-Ethyl-3-methylpentanal

This protocol is based on the process described in US Patent 3,415,877, which details a non-catalytic oxidation method.[\[7\]](#)

Objective: To prepare **2-ethyl-3-methylpentanoic acid** by treating 2-ethyl-3-methyl-pentanal with an oxygen-containing gas.

Materials:

- 2-ethyl-3-methyl-pentanal (32 g)
- Water (64 ml)
- Oxygen gas
- Aqueous caustic solution (e.g., NaOH)
- Sulfuric acid

Equipment:

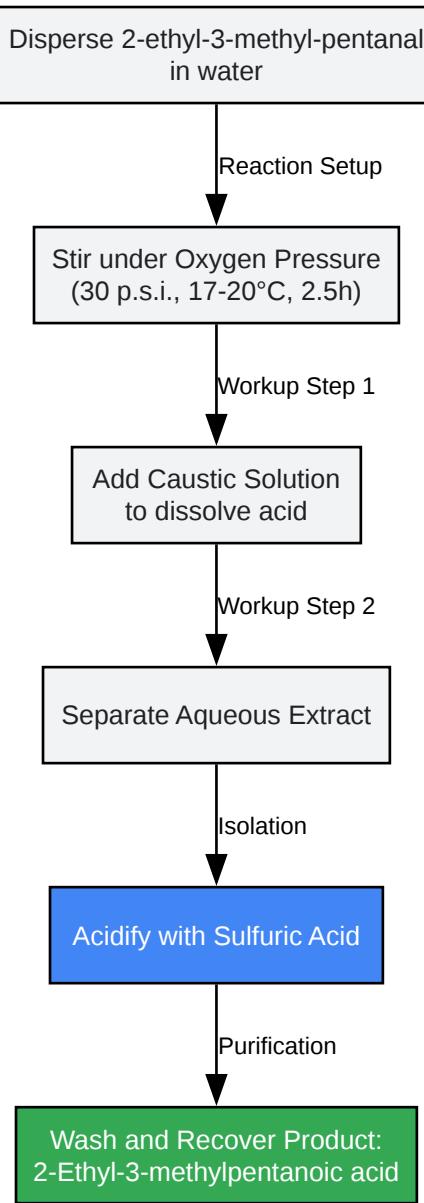
- Pressure-resistant reaction vessel with a stirrer
- Gas inlet for oxygen
- Separatory funnel
- Standard laboratory glassware

Procedure:

- Dispersion: Disperse 32 g of 2-ethyl-3-methyl-pentanal in 64 ml of water in the reaction vessel.
- Reaction: Stir the aqueous dispersion at a temperature of 17-20 °C under an oxygen pressure of 30 p.s.i.
- Duration: Continue the reaction with stirring for approximately 2.5 hours.

- Extraction: After the reaction, add 20 ml of an aqueous caustic solution to the mixture to dissolve the resulting acid, forming its salt.
- Separation: Transfer the mixture to a separatory funnel and separate the aqueous extract containing the salt of the product.
- Acidification: Acidify the separated aqueous extract with sulfuric acid to precipitate the **2-ethyl-3-methylpentanoic acid**.
- Purification: Wash the resulting product to remove impurities.
- Yield: This process is reported to yield approximately 29.3 g (an 80% yield) of **2-ethyl-3-methylpentanoic acid**.[\[7\]](#)

Experimental Workflow for Oxidation Synthesis

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Caption: Synthesis of **2-Ethyl-3-methylpentanoic acid** via oxidation.

Protocol 2: Generalized Malonic Ester Synthesis

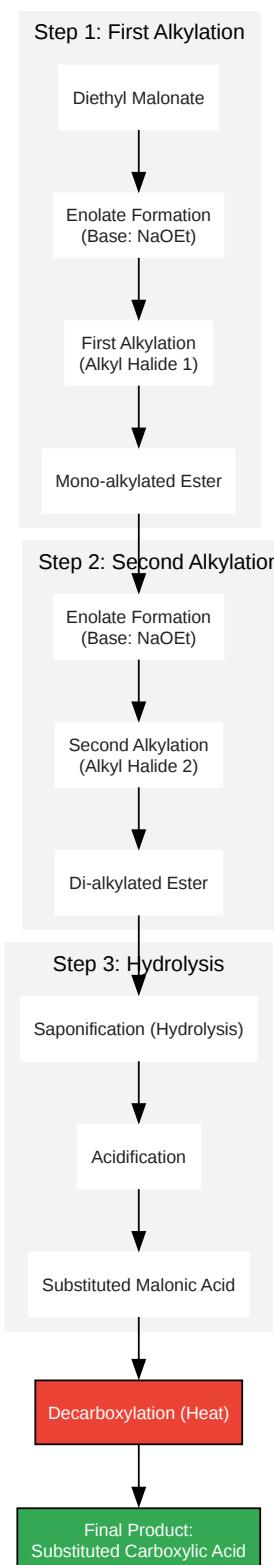
The malonic ester synthesis is a classic and versatile method for preparing substituted carboxylic acids.^[8] While a specific protocol for **2-Ethyl-3-methylpentanoic acid** is not detailed in the search results, a logical workflow for its synthesis via this route can be

constructed. This would involve the sequential alkylation of diethyl malonate with an ethyl halide and a sec-butyl halide (or vice-versa), followed by hydrolysis and decarboxylation.

Logical Steps:

- Deprotonation: A strong base, typically sodium ethoxide, is used to deprotonate diethyl malonate, forming a nucleophilic enolate.
- First Alkylation: The enolate is reacted with a primary or secondary alkyl halide (e.g., ethyl bromide).
- Second Deprotonation: The resulting mono-alkylated malonic ester is treated again with a strong base.
- Second Alkylation: The new enolate is reacted with a different alkyl halide (e.g., sec-butyl bromide).
- Hydrolysis: The dialkylated malonic ester is saponified using a strong base (like NaOH or KOH), followed by acidification to yield a substituted malonic acid.
- Decarboxylation: The substituted malonic acid is heated to induce decarboxylation, yielding the final carboxylic acid product.

Logical Flow of Malonic Ester Synthesis

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Caption: Generalized workflow for malonic ester synthesis.

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